molecular formula C14H13NO3 B3075284 2-(3-Hydroxyphenyl)-2-(phenylamino)acetic acid CAS No. 1029107-56-9

2-(3-Hydroxyphenyl)-2-(phenylamino)acetic acid

Cat. No.: B3075284
CAS No.: 1029107-56-9
M. Wt: 243.26 g/mol
InChI Key: WJHVYWXAJJKHRK-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphenyl)-2-(phenylamino)acetic acid is an organic compound that features both a hydroxyphenyl group and a phenylamino group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyphenyl)-2-(phenylamino)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzaldehyde and aniline.

    Condensation Reaction: The 3-hydroxybenzaldehyde undergoes a condensation reaction with aniline in the presence of an acid catalyst to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Acylation: The amine is acylated with chloroacetic acid under basic conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyphenyl)-2-(phenylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2-(3-Oxophenyl)-2-(phenylamino)acetic acid.

    Reduction: 2-(3-Hydroxyphenyl)-2-(phenylamino)ethanol.

    Substitution: 2-(3-Bromophenyl)-2-(phenylamino)acetic acid.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyphenyl)-2-(phenylamino)acetic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The hydroxyphenyl and phenylamino groups could facilitate binding to specific molecular targets, influencing pathways involved in inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxyphenyl)-2-(phenylamino)acetic acid: Similar structure but with the hydroxy group in the para position.

    2-(3-Hydroxyphenyl)-2-(methylamino)acetic acid: Similar structure but with a methylamino group instead of a phenylamino group.

Uniqueness

2-(3-Hydroxyphenyl)-2-(phenylamino)acetic acid is unique due to the specific positioning of the hydroxy and phenylamino groups, which can influence its reactivity and interactions with biological targets. This uniqueness can make it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-anilino-2-(3-hydroxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-12-8-4-5-10(9-12)13(14(17)18)15-11-6-2-1-3-7-11/h1-9,13,15-16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHVYWXAJJKHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(C2=CC(=CC=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601260423
Record name 3-Hydroxy-α-(phenylamino)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029107-56-9
Record name 3-Hydroxy-α-(phenylamino)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1029107-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-α-(phenylamino)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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